3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-4-28-18-11-7-16(8-12-18)23(2)30(25,26)19-13-14-29-20(19)21(24)22-15-5-9-17(27-3)10-6-15/h5-14H,4H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCCIHBXEWNRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 441.54 g/mol
The compound features a thiophene ring, which is known for its role in various biological activities, and a sulfamoyl group that enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfamoyl groups have shown effectiveness against various bacterial strains, suggesting a potential mechanism through inhibition of bacterial folate synthesis pathways.
Anticancer Potential
Studies have highlighted the anticancer potential of thiophene derivatives. The compound's structure suggests it may interact with key proteins involved in cancer cell proliferation. For example, compounds with similar scaffolds have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anti-inflammatory Effects
The presence of the methoxy and ethoxy groups may contribute to anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. Research on related compounds indicates that they can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
In vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this class of compounds. The following table summarizes key findings from selected studies:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of sulfamoyl derivatives, this compound was tested against multiple bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer treatment, this compound was tested on various cancer cell lines, including MCF-7 and A549 (lung cancer). The results indicated that the compound significantly inhibited cell viability at concentrations as low as 5 µM, suggesting its potential as an anticancer agent.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis (programmed cell death) through the inhibition of specific signaling pathways associated with cancer progression.
Case Study: Breast Cancer Cell Lines
- Objective : Evaluate cytotoxic effects on breast cancer cells.
- Methodology : MTT assay to measure cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro assays have revealed its activity against several bacterial strains.
- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell walls or inhibits essential enzymes.
Case Study: Antimicrobial Efficacy
- Objective : Assess antimicrobial properties against pathogenic bacteria.
- Methodology : Disk diffusion method to measure inhibition zones.
- Results : The compound exhibited clear zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm), with a minimum inhibitory concentration (MIC) around 50 µg/mL.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
